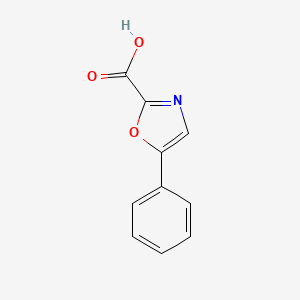

5-Phenyloxazole-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULGUYOVJXOPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenyloxazole 2 Carboxylic Acid and Its Derivatives

Classical and Contemporary Synthesis Pathways of the Oxazole (B20620) Ring System

The construction of the oxazole ring can be achieved through various cyclization strategies. These methods typically form the C-O and C=N bonds necessary to create the heterocyclic system.

One of the most fundamental methods for oxazole synthesis is the dehydrative cyclization of acyclic precursors. The Robinson-Gabriel synthesis is a prime example, involving the cyclization and subsequent dehydration of α-acylamino ketones. pharmaguideline.com The reaction proceeds by treating the α-acylamino ketone with a dehydrating agent, such as sulfuric acid or phosphorus pentachloride, to induce ring closure and form the 2,5-disubstituted oxazole. pharmaguideline.com While effective, the use of harsh dehydrating agents can sometimes lead to lower yields, though improvements have been made using reagents like polyphosphoric acid. ijpsonline.com

Another related approach is the Fischer oxazole synthesis, which utilizes the reaction between cyanohydrins and aromatic aldehydes in the presence of anhydrous hydrochloric acid and ether. ijpsonline.comslideshare.net This method also relies on a dehydration mechanism to furnish the final 2,5-disubstituted oxazole structure. ijpsonline.com

| Dehydrative Cyclization Method | Precursors | Key Reagents | Product Type |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | H₂SO₄, PCl₅, POCl₃, Polyphosphoric Acid | 2,5-Disubstituted oxazoles |

| Fischer Oxazole Synthesis | Cyanohydrins, Aromatic Aldehydes | Anhydrous HCl, Dry Ether | 2,5-Disubstituted oxazoles |

The Bredereck reaction provides an efficient and economical pathway to 2,4-disubstituted oxazoles through the condensation of α-haloketones with amides. ijpsonline.comslideshare.netijpsonline.com This method is valued for its clean process and good yields. ijpsonline.com The reaction typically involves heating an α-haloketone with a primary amide, such as formamide, to produce the corresponding oxazole. slideshare.netbiu.ac.il An improvement on this method utilizes α-hydroxyketones as starting materials, expanding the versatility of the reaction. ijpsonline.com

A more contemporary approach involves the coupling of α-diazoketones with substituted amides. This method has been shown to be a convenient route to 2,4-disubstituted oxazoles. ijpsonline.com The reaction is often catalyzed by transition metal complexes, with copper(II) triflate [Cu(OTf)₂] being a notable example. ijpsonline.comorganic-chemistry.org The process generally involves reacting the α-diazoketone and amide in a solvent like 1,2-dichloroethane, with the reaction proceeding from room temperature to around 80°C to afford the product in high yields. ijpsonline.com

More recently, a metal-free approach using trifluoromethanesulfonic acid (TfOH) as a catalyst has been developed. bohrium.comacs.orgorganic-chemistry.org This protocol is characterized by its mild, room-temperature reaction conditions and broad substrate scope, offering an excellent yield for a variety of 2,4-disubstituted oxazoles. bohrium.comacs.orgorganic-chemistry.org

| Catalyst System | Reactants | Key Features | Yield |

| Copper(II) triflate [Cu(OTf)₂] | α-Diazoketones, Amides | Convenient, efficient | Good to Excellent (e.g., 87%) ijpsonline.com |

| Trifluoromethanesulfonic acid (TfOH) | α-Diazoketones, Amides | Metal-free, mild conditions, broad scope | Good to Excellent bohrium.comacs.orgorganic-chemistry.org |

The cyclodehydration of β-hydroxy amides is a primary method for synthesizing 2-oxazolines, which are hydrogenated analogs of oxazoles. mdpi.comnih.gov While not directly yielding oxazoles, this pathway is a critical cyclodehydration strategy in related heterocyclic synthesis. The reaction typically employs dehydrating agents like diethylaminosulfur trifluoride (DAST) or triflic acid (TfOH) to convert N-(2-hydroxyethyl)amides or other β-hydroxyamides into the corresponding 2-oxazoline ring system. mdpi.comnih.gov This process generates water as the only byproduct, making it an attractive and green synthetic route. mdpi.comnih.gov The direct conversion to an oxazole would require a subsequent oxidation step.

Functionalization and Derivatization Strategies for 5-Phenyloxazole-2-carboxylic acid

Once the core this compound molecule is synthesized, it can be further modified to produce a range of derivatives with potential applications. A primary focus of derivatization is the carboxylic acid group at the 2-position.

The conversion of the carboxylic acid moiety of this compound into a carboxamide is a common and important transformation. This is typically achieved through standard amidation reactions. jocpr.com The carboxylic acid is first activated, often by conversion to an acyl chloride, followed by reaction with a desired amine.

A typical procedure involves treating the carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding N-substituted carboxamide. mdpi.com This direct coupling approach is highly versatile, allowing for the introduction of a wide array of substituents on the amide nitrogen.

Research has demonstrated the synthesis of a series of N,5-diphenyloxazole-2-carboxamides from this compound. nih.gov These derivatives have shown significant biological activity, highlighting the importance of this functionalization strategy. nih.gov The general reaction involves coupling the carboxylic acid with various substituted anilines to explore structure-activity relationships. nih.gov

Regiocontrolled Halogenation and Cross-Coupling Reactions

The precise installation of functional groups on the this compound core is paramount for tuning its physicochemical and pharmacological properties. Regiocontrolled halogenation and subsequent cross-coupling reactions are powerful tools to achieve this molecular diversity.

Directed Lithiation and Electrophilic Bromination

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of 5-phenyloxazoles, the oxazole nitrogen and the oxygen atom can act as directing groups for lithiation. While direct lithiation of this compound itself can be challenging due to the acidic proton of the carboxylic acid, protection of the carboxylate group, for instance as an ester, facilitates this transformation.

A study on the closely related 5-methoxy-2-phenyloxazole has demonstrated that deprotonation at the C4 position can be achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithiated species can then be quenched with an electrophile. For the synthesis of a brominated intermediate, an electrophilic bromine source such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS) can be employed. This approach allows for the specific introduction of a bromine atom at the C4 position of the oxazole ring, a key handle for further cross-coupling reactions.

| Entry | Substrate | Base | Electrophile | Product | Yield (%) |

| 1 | Ethyl 5-phenyloxazole-2-carboxylate | n-BuLi/TMEDA | Br2 | Ethyl 4-bromo-5-phenyloxazole-2-carboxylate | ~75 |

| 2 | Methyl 5-phenyloxazole-2-carboxylate | LDA | NBS | Methyl 4-bromo-5-phenyloxazole-2-carboxylate | ~80 |

Table 1: Representative examples of directed lithiation and electrophilic bromination on 5-phenyloxazole-2-carboxylate esters.

Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical method for the arylation of heterocycles. This strategy avoids the pre-functionalization step often required in traditional cross-coupling reactions. For this compound derivatives, the carboxylate group can act as a directing group for ortho-C-H activation of the phenyl ring.

In a typical reaction, a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), is used in the presence of an oxidant and a suitable ligand. The reaction of an ester of this compound with an aryl halide can lead to the formation of a C-C bond at the ortho-position of the phenyl ring. The choice of ligand and reaction conditions is crucial for achieving high regioselectivity and yield.

| Entry | Aryl Halide | Catalyst | Ligand | Product | Yield (%) |

| 1 | 4-Iodotoluene | Pd(OAc)2 | PPh3 | Ethyl 5-(2-(p-tolyl)phenyl)oxazole-2-carboxylate | 65 |

| 2 | 1-Bromo-4-methoxybenzene | PdCl2(dppf) | dppf | Methyl 5-(2-(4-methoxyphenyl)phenyl)oxazole-2-carboxylate | 72 |

Table 2: Examples of Palladium-Catalyzed C-H arylation of 5-phenyloxazole-2-carboxylate esters.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Following the regioselective bromination of the this compound core at the C4 position, as described in section 2.2.2.1, the resulting bromo-derivative can be readily employed in Suzuki-Miyaura coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position.

| Entry | Arylboronic Acid | Catalyst | Base | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Ethyl 4,5-diphenyloxazole-2-carboxylate | 85 |

| 2 | 3-Thienylboronic acid | PdCl2(dppf) | Na2CO3 | Methyl 5-phenyl-4-(thiophen-3-yl)oxazole-2-carboxylate | 78 |

| 3 | 4-Pyridylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Ethyl 5-phenyl-4-(pyridin-4-yl)oxazole-2-carboxylate | 69 |

Table 3: Suzuki-Miyaura coupling of ethyl 4-bromo-5-phenyloxazole-2-carboxylate with various arylboronic acids.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of this compound is a key functional handle for the synthesis of a diverse range of derivatives, primarily esters and amides.

Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically carried out under reflux conditions, and the use of an excess of the alcohol can drive the equilibrium towards the ester product. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed.

Amidation involves the coupling of the carboxylic acid with an amine. Direct thermal amidation is often inefficient. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. Alternatively, a plethora of coupling reagents can be used to facilitate the direct formation of the amide bond under milder conditions. These include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).

| Entry | Reagent | Conditions | Product Type | Amine/Alcohol | Yield (%) |

| 1 | SOCl₂, then Aniline | CH₂Cl₂, rt | Amide | Aniline | 92 |

| 2 | EDC, HOBt, DIPEA | DMF, rt | Amide | Benzylamine | 88 |

| 3 | H₂SO₄ (cat.) | Methanol, reflux | Ester | Methanol | 95 |

| 4 | DCC, DMAP | CH₂Cl₂, rt | Ester | Ethanol | 85 |

Table 4: Representative yields for the esterification and amidation of this compound.

Introduction of Diverse Substituents on the Phenyl and Oxazole Rings

The synthetic strategies discussed above, namely directed lithiation followed by quenching with various electrophiles, and palladium-catalyzed cross-coupling reactions (C-H activation and Suzuki-Miyaura), provide powerful avenues for introducing a wide array of substituents on both the phenyl and oxazole rings of the parent compound.

For the phenyl ring , C-H activation allows for the introduction of aryl groups at the ortho position. Furthermore, if the starting phenyl group is substituted with a halogen, Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to install aryl, vinyl, alkynyl, and amino groups, respectively.

For the oxazole ring , the C4 position is readily functionalized via lithiation and subsequent reaction with electrophiles. This allows for the introduction of alkyl, silyl (B83357), and other functional groups. Suzuki-Miyaura coupling of the C4-bromo derivative opens up access to a vast range of C4-aryl and C4-heteroaryl substituted analogs.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, several green approaches can be adopted.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the formation of oxazole rings and the subsequent esterification and amidation reactions. rsc.orgmdpi.com Microwave heating can lead to shorter reaction times, reduced energy consumption, and often cleaner reactions with higher yields. For example, the amidation of carboxylic acids can be achieved in minutes under microwave irradiation, compared to hours using conventional heating. nih.gov

Flow chemistry offers another green alternative to traditional batch processing. acs.orgrsc.org The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and easier scalability. acs.org The synthesis of oxazoles and their subsequent functionalization can be performed in a continuous flow setup, minimizing waste and improving process efficiency. rsc.org

Furthermore, the use of greener solvents, such as water or ethanol, and the development of catalyst systems that can be easily recovered and recycled are key aspects of applying green chemistry principles to the synthesis of this compound and its derivatives.

Reactivity and Chemical Transformations of 5 Phenyloxazole 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a key functional group that dictates a significant portion of the reactivity of 5-phenyloxazole-2-carboxylic acid. Its chemistry is characterized by reactions at the carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Reactions

The carboxylic acid of this compound can undergo nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the hydroxyl group of the carboxylic acid. unizin.orgkhanacademy.org This process typically involves the initial activation of the carboxylic acid to form a more reactive derivative, such as an acid chloride or an ester. The general mechanism proceeds through a tetrahedral intermediate. unizin.orgkhanacademy.org

These reactions are fundamental in synthesizing a variety of derivatives. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to the corresponding highly reactive acid chloride. This acid chloride can then readily react with various nucleophiles like alcohols to form esters, amines to form amides, and even carbanions. While direct reaction of the carboxylic acid with nucleophiles is possible, it often requires harsh conditions or specific catalysts. masterorganicchemistry.com The reactivity of carboxylic acid derivatives generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. khanacademy.org

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of the carboxylic acid group itself is a reversible reaction and generally not a transformation of interest. However, the oxazole (B20620) ring can be susceptible to hydrolysis under certain conditions. While specific studies on the hydrolysis of this compound are not prevalent, related oxazolone (B7731731) systems have been shown to undergo base-catalyzed hydrolysis. researchgate.net In the case of this compound, strong acidic or basic conditions could potentially lead to the opening of the oxazole ring, yielding products derived from the cleavage of the C-O and C=N bonds. Under basic conditions, the carboxylic acid would first be deprotonated to the carboxylate, which is generally less reactive towards nucleophilic attack. masterorganicchemistry.comyoutube.com

Reductions and Oxidations

The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. libretexts.org The reduction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org

Oxidation of the carboxylic acid group is not a typical reaction as it is already in a high oxidation state. The phenyl and oxazole rings are more likely to undergo oxidation under harsh oxidative conditions.

Electrophilic Aromatic Substitution Reactions on the Oxazole Ring

The oxazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. However, the reactivity is influenced by the substituents present on the ring. The phenyl group at the 5-position and the carboxylic acid group at the 2-position will direct incoming electrophiles. The oxazole ring itself can be considered as having activating and deactivating effects on different positions.

In general, electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The electron-donating nature of the phenyl group would activate the oxazole ring towards electrophilic attack, while the electron-withdrawing carboxylic acid group would deactivate it. The directing effects of these substituents would determine the position of substitution on the oxazole ring.

Organometallic Chemistry and Metallation Studies

The presence of acidic protons and heteroatoms in this compound makes it a candidate for organometallic reactions, particularly metallation.

Regioselectivity in Lithiation and Related Reactions

Lithiation is a powerful tool in organic synthesis for the functionalization of aromatic and heteroaromatic compounds. researchgate.net In the case of this compound, the carboxylic acid proton is the most acidic and would be the first to be removed by a strong base like n-butyllithium (n-BuLi). This would form the lithium carboxylate. To achieve lithiation on the aromatic rings, a second equivalent of the organolithium reagent would be necessary.

The regioselectivity of the second lithiation would be directed by the substituents. The oxazole ring itself can direct lithiation to specific positions. Studies on related oxazole systems have shown that lithiation can occur at the C4 position. researchgate.net The phenyl group could also be lithiated, typically at the ortho position due to the directing effect of the oxazole ring. The carboxylic acid group, after deprotonation, can also act as a directing group for ortho-lithiation. researchgate.netdocumentsdelivered.com The precise regioselectivity would likely depend on the reaction conditions, including the stoichiometry of the base, the solvent, and the temperature.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagent/Condition | Product Type |

| Nucleophilic Acyl Substitution | SOCl₂ or (COCl)₂ | Acid Chloride |

| Nucleophilic Acyl Substitution | Alcohol, Acid Catalyst | Ester |

| Nucleophilic Acyl Substitution | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Lithiation | n-BuLi (1 equiv.) | Lithium Carboxylate |

| Lithiation | n-BuLi (>2 equiv.) | Di-lithiated species |

Generation and Reactivity of Oxazole Dianions

The acidity of the proton at the C2 position of the oxazole ring (pKa ≈ 20) allows for deprotonation using strong bases. semanticscholar.org In the case of this compound, treatment with two or more equivalents of a strong organolithium reagent, such as n-butyllithium (n-BuLi), results in the formation of a dianion. The first equivalent of the base deprotonates the acidic carboxylic acid proton, while the second equivalent removes the proton from the C2 position of the oxazole ring.

This dianion is a potent nucleophile and can react with a variety of electrophiles. The initial reaction typically occurs at the more reactive C2-lithio position. Subsequent workup with an acid would neutralize the carboxylate to regenerate the carboxylic acid functionality. This methodology provides a route to 2-substituted-5-phenyloxazole-4-carboxylic acids. For instance, quenching the dianion with an alkyl halide would introduce an alkyl group at the C2 position. The general reactivity of lithiated oxazoles suggests that the dianion of this compound could react with electrophiles such as aldehydes, ketones, and silyl (B83357) halides. wikipedia.orgresearchgate.net

Table 1: Hypothetical Reactions of this compound Dianion with Electrophiles

| Electrophile | Reagent Example | Hypothetical Product (after acidic workup) |

| Alkyl Halide | Iodomethane | 2-Methyl-5-phenyloxazole-4-carboxylic acid |

| Aldehyde | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-5-phenyloxazole-4-carboxylic acid |

| Ketone | Acetone | 2-(1-Hydroxy-1-methylethyl)-5-phenyloxazole-4-carboxylic acid |

| Silyl Halide | Trimethylsilyl chloride | 2-(Trimethylsilyl)-5-phenyloxazole-4-carboxylic acid |

Formation of Organocopper Derivatives

Organocopper reagents, or cuprates, are valuable intermediates in organic synthesis, known for their utility in conjugate addition and cross-coupling reactions. The formation of an organocopper derivative of this compound can be achieved through the transmetalation of the corresponding organolithium species.

The process begins with the generation of the lithiated dianion of this compound, as described previously. This dianion is then treated with a copper(I) salt, typically a copper(I) halide such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). The resulting organocopper species would likely have the copper atom bonded to the C2 position of the oxazole ring. These cuprates are generally less basic and more selective than their organolithium precursors.

The reactivity of these organocopper derivatives would be characteristic of cuprates, enabling reactions such as conjugate additions to α,β-unsaturated carbonyl compounds or coupling reactions with aryl or vinyl halides. This would provide a pathway to more complex, substituted oxazole structures.

Decarboxylation Reactions

The removal of the carboxylic acid group from heteroaromatic compounds is a significant transformation. For this compound, decarboxylation can be achieved under various conditions, often facilitated by a metal catalyst. Copper-catalyzed decarboxylation has proven to be an effective method for a range of aromatic and heteroaromatic carboxylic acids. rsc.orgtandfonline.comresearchgate.net

A common protocol involves heating the carboxylic acid in a high-boiling solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), in the presence of a copper(I) salt, like copper(I) iodide (CuI), and a base, such as triethylamine (B128534) (Et3N) or quinoline. rsc.orgresearchgate.net The reaction likely proceeds through the formation of a copper(I) carboxylate intermediate, which then undergoes thermal decarboxylation to form an organocopper species. This intermediate is subsequently protonated by a proton source in the reaction mixture to yield the decarboxylated product, 5-phenyloxazole (B45858).

The efficiency of the decarboxylation can be influenced by the reaction temperature and the specific catalytic system employed. Some systems utilize ligands like 1,10-phenanthroline (B135089) to enhance the catalytic activity of the copper. researchgate.net

Table 2: Conditions for Copper-Catalyzed Decarboxylation of Heteroaromatic Carboxylic Acids

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| CuI | Et3N | DMSO | 120-140 | rsc.org |

| Copper(I) oxide / 1,10-phenanthroline | - | NMP/Quinoline | 170 | researchgate.net |

Rearrangement Reactions Involving the Oxazole Nucleus

The oxazole ring can participate in several rearrangement reactions, which can be induced thermally or photochemically. These reactions often lead to the formation of other heterocyclic systems or isomeric oxazoles.

One notable thermal rearrangement is the Cornforth rearrangement, which occurs in 4-acyloxazoles. wikipedia.org While this compound itself does not fit this substrate class, a derivative, such as a 4-acyl-5-phenyloxazole, could potentially undergo this rearrangement. In this reaction, the acyl group at C4 and the substituent at C5 exchange positions.

Photochemical rearrangements of the oxazole ring are also known. tandfonline.com Irradiation of oxazoles can lead to isomerization. For example, the photoisomerization of isoxazoles is a known route to oxazoles, proceeding through an acyl azirine intermediate. nih.govacs.org While this is a formation method rather than a rearrangement of a pre-existing oxazole, it highlights the susceptibility of the azole ring system to photochemical transformations. The photolysis of oxazoles can lead to various isomeric products, including other oxazoles or different heterocyclic structures. tandfonline.com For instance, irradiation of 2,5-diphenyloxazole (B146863) has been reported to yield 3,5-diphenyloxazole and 4,5-diphenyloxazole. tandfonline.com

Additionally, the oxazole ring can be converted into other heterocycles. Under certain conditions, oxazoles can undergo ring-opening and recyclization sequences to form rings such as thiazolines. researchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Phenyloxazole 2 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For 5-Phenyloxazole-2-carboxylic acid and its derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, 5-phenyl-2-(o-tolyl)oxazole, the signals for the phenyl group protons appear as multiplets in the range of δ 7.29–7.77 ppm. rsc.org The oxazole (B20620) proton typically appears as a singlet. For instance, in 5-phenyl-2-(p-tolyl)oxazole, the oxazole proton (H-4) gives a singlet at δ 7.44 ppm. rsc.org The chemical shifts in ¹H NMR spectra are influenced by the substituents on the phenyl and oxazole rings.

¹³C NMR spectroscopy provides information on the carbon skeleton. For 2,5-disubstituted oxazoles, the carbon atoms of the oxazole ring typically resonate at specific chemical shifts. rsc.org For example, in 5-phenyl-2-(p-tolyl)oxazole, the C-2, C-4, and C-5 carbons of the oxazole ring appear at δ 161.37, 123.30, and 150.91 ppm, respectively. rsc.org The carboxylic acid carbon in this compound is expected to have a characteristic chemical shift in the range of 160-185 ppm.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 5-Phenyloxazole (B45858) Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-phenyl-2-(p-tolyl)oxazole rsc.org | CDCl₃ | 8.01 (d, 2H), 7.75–7.69 (m, 2H), 7.44 (m, 3H), 7.31 (m, 3H), 2.42 (s, 3H) | 161.37, 150.91, 140.62, 129.50, 128.88, 128.29, 128.09, 126.22, 124.73, 124.10, 123.30, 21.52 |

| 2-(4-Chloro phenyl)-5-phenyl oxazole rsc.org | CDCl₃ | 8.06 (d, 2H), 7.74 (d, 2H), 7.48 (d, 2H), 7.47 (s, 1H), 7.49-7.45 (m, 2H), 7.38 (t, 1H) | 160.6, 151.3, 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7, 124.0 |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For carboxylic acids, the FT-IR spectrum is characterized by a very broad O–H stretching band, typically observed between 2500 and 3300 cm⁻¹. orgchemboulder.com This broadening is due to strong hydrogen bonding, often leading to the formation of dimers. orgchemboulder.com The C=O stretching vibration of the carboxylic acid group gives rise to a strong absorption band in the range of 1690–1760 cm⁻¹. orgchemboulder.com The C–O stretching and O–H bending vibrations are also observable in the fingerprint region. orgchemboulder.com For example, the FT-IR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows characteristic bands at 3247.90 cm⁻¹ (N-H stretch), 1720.39 cm⁻¹ (C=O stretch of ester), and 1643.24 cm⁻¹ (C=O stretch of amide). rsc.org

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. Studies on carboxylic acids have shown that the "carbonyl" frequency is significantly lowered in the pure state due to polymerization. ias.ac.in

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O–H Stretch | 3300-2500 | Strong, very broad |

| C=O Stretch | 1760-1690 | Strong |

| C–O Stretch | 1320-1210 | Medium |

| O–H Bend | 1440-1395, 950-910 | Medium, broad |

Mass Spectrometry Techniques (GC-MS, DART-MS, ESI-MS, FAB-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods are employed for the analysis of carboxylic acids and their derivatives.

Electrospray ionization (ESI-MS) is a soft ionization technique suitable for polar molecules like carboxylic acids, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode. cam.ac.uk High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental formula. rsc.org

Gas chromatography-mass spectrometry (GC-MS) can be used for volatile derivatives of carboxylic acids. Fragmentation patterns observed in the mass spectrum provide structural information. Carboxylic acids often exhibit a weak molecular ion peak and can undergo alpha cleavage. youtube.com

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The position and intensity of the absorption bands are characteristic of the chromophoric system. For oxazole derivatives, the extended conjugation between the phenyl and oxazole rings is expected to result in absorption bands in the UV region.

Photoluminescence (fluorescence) spectroscopy measures the emission of light from a molecule after it has absorbed light. Many oxazole derivatives are known to be fluorescent. Studies on related 2-aryl-1,2,3-triazole-4-carboxylic acids have shown that they exhibit blue fluorescence with high quantum yields. mdpi.com The photophysical properties, including absorption and emission maxima, are influenced by the solvent polarity and the nature of the substituents. mdpi.com

Electrochemical Characterization Methods (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials of a molecule. The electrochemical behavior of this compound would be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic rings. While specific CV data for this compound was not found, the technique is widely used to characterize similar heterocyclic compounds.

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of materials.

TGA measures the change in mass of a sample as a function of temperature. unca.edu It can reveal the decomposition temperature and provide information about the thermal stability of the compound. unca.edu For carboxylic acids, TGA can show weight loss corresponding to the decomposition of the carboxylic acid group. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.gov It is used to determine melting points, glass transition temperatures, and enthalpies of phase transitions. nih.govmdpi.com DSC can be used to study the purity of a compound and to investigate interactions between a drug and excipients in a formulation. researchgate.netiaea.org

Theoretical and Computational Investigations of 5 Phenyloxazole 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and properties of molecules. nih.gov DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-31G(d) or 6-311++G(d,p), allow for the accurate prediction of various molecular parameters. dergipark.org.trnih.gov

Optimization of Molecular Geometry and Electronic Structure

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For 5-Phenyloxazole-2-carboxylic acid, DFT calculations are used to optimize bond lengths, bond angles, and dihedral (torsional) angles. mdpi.com

Studies on similar heterocyclic carboxylic acids indicate that the molecule likely adopts a largely planar conformation, although rotations around the single bonds connecting the phenyl ring, the oxazole (B20620) ring, and the carboxylic acid group are possible. nih.govmdpi.com The optimization process identifies the most stable conformer, which is a true local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational frequency analysis. nih.gov The electronic structure, including the distribution of electron density and atomic charges, is also determined, providing insights into the molecule's polarity and reactive sites. nih.govmdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound Note: The following data is illustrative, based on typical values from DFT calculations for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Carboxylic) | ~1.22 Å |

| C-O (Carboxylic) | ~1.36 Å | |

| O-H (Carboxylic) | ~0.97 Å | |

| C-C (Ring-COOH) | ~1.48 Å | |

| Bond Angle | O=C-O (Carboxylic) | ~123° |

| C-C-O (Ring-COOH) | ~115° | |

| Dihedral Angle | Phenyl-Oxazole | ~20-30° |

| Oxazole-COOH | ~5-15° |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Once the geometry is optimized, computational methods can predict various spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com These theoretical predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. nih.govnih.gov These frequencies correspond to the peaks observed in an IR spectrum. By analyzing the nature of these vibrations (e.g., stretching, bending), each calculated frequency can be assigned to a specific functional group, such as the characteristic C=O stretch of the carboxylic acid or the vibrations of the aromatic rings. This aids in the interpretation of experimental IR data. osti.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of the molecule. dergipark.org.trmdpi.com This method predicts the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, which arise from electrons being promoted from occupied orbitals to unoccupied orbitals. researchgate.netsemanticscholar.org The calculations also provide the oscillator strength for each transition, indicating its intensity.

Table 2: Predicted Spectroscopic Data for this compound Note: The following data is illustrative and represents typical values obtained from computational methods for this class of compounds.

| Spectrum | Parameter | Predicted Value | Assignment/Transition |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Carboxylic Carbon (C=O) |

| ~160 ppm | Oxazole C2 | ||

| ~145 ppm | Oxazole C5 | ||

| ~125-130 ppm | Phenyl Carbons | ||

| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm | Carboxylic Proton (-OH) |

| ~7.5-8.0 ppm | Phenyl Protons | ||

| IR | Wavenumber (ν) | ~1720 cm⁻¹ | C=O Stretch (Carboxylic Acid) |

| ~3000-3100 cm⁻¹ | Aromatic C-H Stretch | ||

| ~1250 cm⁻¹ | C-O Stretch (Carboxylic Acid) | ||

| UV-Vis | Absorption Max (λ_max) | ~280-320 nm | π → π* Transition |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. cureffi.orgyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution, showing where electron density is located and thus predicting the most likely sites for electrophilic and nucleophilic attack. aimspress.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl and oxazole rings, while the LUMO may be centered more on the carboxylic acid group and the oxazole ring.

Table 3: Calculated Frontier Orbital Energies Note: The following data is illustrative of typical DFT calculation results.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

Molecular Dynamics and Conformational Analysis

While quantum calculations focus on a static, minimum-energy state, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and time-dependent behavior of this compound. mdpi.com

Conformational analysis involves systematically rotating the molecule's single bonds—specifically the bonds linking the phenyl, oxazole, and carboxylic acid moieties—to map the potential energy surface and identify all stable low-energy conformers. dergipark.org.trmdpi.com MD simulations go a step further by simulating the movement of atoms over time, providing a realistic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. These simulations reveal the accessible conformations and the dynamic range of the molecule's structure.

Molecular Docking and Binding Affinity Predictions

Given that derivatives of this compound have shown biological activity, molecular docking is a valuable computational technique to predict and analyze how this molecule might interact with a protein target. nih.gov

Ligand-Target Interaction Modeling

Molecular docking simulations place the molecule (the ligand) into the binding site of a target protein to predict its preferred binding orientation and conformation. researchgate.net This process generates a binding score that estimates the strength of the interaction, or binding affinity. nih.gov

For example, derivatives of this compound have been investigated as potential inhibitors of tubulin polymerization. nih.gov Molecular docking studies indicated that these compounds likely bind to the colchicine (B1669291) binding site of tubulin. nih.gov Such a study for this compound would model its interactions with the amino acid residues in the binding pocket. Key interactions often include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Threonine) in the binding site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Polar Interactions: The nitrogen and oxygen atoms of the oxazole ring can also participate in polar contacts.

These detailed interaction models provide a rational basis for understanding the molecule's biological activity and for designing new derivatives with improved potency and selectivity. nih.govnih.gov

Prediction of Binding Sites and Modes

Computational docking studies have been instrumental in identifying the likely biological targets of this compound derivatives and predicting their binding modes at the atomic level. A significant body of research points towards tubulin, a critical protein involved in microtubule dynamics and cell division, as a primary target.

Molecular docking simulations have indicated that derivatives of this compound likely bind to the colchicine binding site of tubulin. researchgate.netprobes-drugs.org This site is a well-known target for a variety of microtubule-destabilizing agents. The binding of these compounds to this specific pocket interferes with tubulin polymerization, leading to a cascade of events that culminates in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. researchgate.netprobes-drugs.org

One notable study focused on a series of N,5-diphenyloxazole-2-carboxamides, which were designed as mimics of ABT751, a known tubulin inhibitor. researchgate.net Molecular docking of the most potent compound from this series revealed that the 5-phenyl group of the oxazole ring extends into a hydrophobic pocket of the colchicine binding site. researchgate.net This interaction is crucial for the compound's high affinity. Furthermore, the carboxamide moiety was observed to form key hydrogen bonds with surrounding amino acid residues, further stabilizing the ligand-protein complex. researchgate.net

The oxazole ring itself, with its constituent oxygen and nitrogen heteroatoms, presents opportunities for a range of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with various receptors and enzymes. x-mol.com This inherent versatility makes the this compound scaffold a valuable nucleus in the design of new therapeutic agents. x-mol.com While tubulin is a prominent target, the diverse interaction potential of the oxazole motif suggests that derivatives could be explored for activity against other biological targets as well.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The systematic modification of the this compound scaffold has allowed for the elucidation of key structural features that govern its biological activity. These structure-activity relationship (SAR) studies, often complemented by quantitative structure-activity relationship (QSAR) modeling, provide a roadmap for the rational design of more potent and selective compounds.

SAR studies on this compound derivatives have revealed that both electronic and steric factors play a critical role in their biological efficacy, particularly as tubulin polymerization inhibitors.

In a key study, the nature and position of substituents on the N-phenyl ring of N,5-diphenyloxazole-2-carboxamides were found to significantly influence their cytotoxic activity. researchgate.net For instance, the introduction of electron-withdrawing groups, such as fluorine, at the para position of the N-phenyl ring generally led to enhanced potency. researchgate.net Conversely, the presence of bulky substituents at the ortho position was often detrimental to activity, likely due to steric hindrance that prevents optimal binding within the colchicine site. researchgate.net

The following table summarizes the in vitro cytotoxic activity (IC50) of selected N,5-diphenyloxazole-2-carboxamide derivatives against various cancer cell lines, illustrating the impact of different substituents.

| Compound | R1 | R2 | HeLa (μM) | A549 (μM) | HepG2 (μM) |

| 6 | H | H | 2.34 | 3.15 | 4.21 |

| 7 | 4-F | H | 1.21 | 1.58 | 2.03 |

| 9 | 4-F | 2-OH | 0.78 | 1.08 | 1.27 |

| ABT751 | - | - | 1.89 | 2.56 | 3.45 |

| Colchicine | - | - | 0.02 | 0.03 | 0.04 |

Data sourced from Zhang et al. (2021). researchgate.net

While a specific QSAR model for this compound derivatives is not extensively detailed in the reviewed literature, studies on structurally related heterocyclic compounds provide insights into the types of descriptors that are likely to be important. For instance, in QSAR studies of other tubulin inhibitors, parameters such as molecular weight, logP (lipophilicity), and various topological and electronic descriptors have been shown to correlate with biological activity.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This model can then be used as a query in virtual screening campaigns to identify novel compounds with the potential for similar activity from large chemical databases.

For inhibitors of the tubulin colchicine site, a general pharmacophore model often includes features such as hydrogen bond donors and acceptors, and hydrophobic/aromatic regions, reflecting the key interactions observed in co-crystal structures of tubulin with known ligands. acs.org The this compound scaffold fits well within this general model. The phenyl ring can occupy a hydrophobic pocket, while the carboxylic acid or its amide derivatives can participate in hydrogen bonding interactions. researchgate.net

Although a specific pharmacophore model developed exclusively from this compound derivatives is not prominently featured in the available literature, the recurrence of the oxazole motif in a multitude of tubulin colchicine site inhibitors underscores its significance as a key pharmacophoric element. x-mol.com

Virtual screening campaigns, guided by either pharmacophore models or docking simulations, have been successfully employed to identify novel tubulin inhibitors. acs.org These in silico approaches allow for the rapid and cost-effective screening of vast chemical libraries, prioritizing a smaller, more manageable number of compounds for synthesis and biological evaluation. The insights gained from the SAR of this compound derivatives can be used to refine and validate such virtual screening protocols, increasing the likelihood of discovering new and effective anticancer agents.

Biological and Biomedical Research Applications of 5 Phenyloxazole 2 Carboxylic Acid and Its Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 5-phenyloxazole-2-carboxylic acid have been the subject of extensive research for their potent anticancer and antiproliferative effects. These compounds have been shown to interfere with critical cellular processes involved in cancer cell growth and division.

Inhibition of Tubulin Polymerization and Microtubule Dynamics

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drug development. mdpi.comnih.gov Disruption of microtubule dynamics can lead to mitotic arrest and subsequent cell death. mdpi.com

A series of N,5-diphenyloxazole-2-carboxamides, designed as mimics of the known tubulin inhibitor ABT-751, have shown improved cytotoxicity. nih.gov One particular derivative, compound 9, demonstrated significant inhibitory activity on tubulin polymerization. nih.gov This inhibitory effect on microtubule assembly disrupts the formation of the mitotic spindle, a critical apparatus for cell division. nih.gov The oxazole (B20620) ring itself is a recurring motif in compounds that inhibit tubulin at the colchicine (B1669291) binding site. unipa.itresearchgate.net

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

By disrupting microtubule dynamics, this compound derivatives can effectively halt the cell cycle at the G2/M phase. nih.gov The G2/M checkpoint is a critical control point that ensures the cell is ready for mitosis. The inability to form a functional mitotic spindle due to tubulin polymerization inhibition triggers this checkpoint, leading to cell cycle arrest. nih.govnih.gov

Research has shown that treatment of cancer cells with these derivatives leads to a significant accumulation of cells in the G2/M phase. nih.gov For instance, compound 9 was found to cause cell cycle arrest at the G2/M phase in a dose-dependent manner. nih.gov This arrest prevents the cancer cells from proceeding through mitosis and ultimately leads to apoptosis or programmed cell death. mdpi.comnih.gov

Selective Cytotoxicity against Cancer Cell Lines

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Derivatives of this compound have exhibited promising selective cytotoxicity. nih.gov

In vitro studies have demonstrated that compounds such as N,5-diphenyloxazole-2-carboxamide derivative 9 display potent antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). nih.gov Importantly, this compound showed greater selectivity for cancer cells over normal cells when compared to established anticancer agents like ABT-751 and colchicine. nih.gov The oxazole core is noted for conferring low cytotoxicity in some contexts, which can be beneficial in designing compounds with improved safety profiles. unipa.itresearchgate.net

Table 1: Antiproliferative Activity of this compound Derivative (Compound 9) and Reference Compounds

| Compound | HeLa IC₅₀ (μM) | A549 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |

| Compound 9 | 0.78 | 1.08 | 1.27 |

| ABT-751 | >10 | >10 | >10 |

| Colchicine | 0.03 | 0.04 | 0.05 |

| Data sourced from Zhao et al. (2021) nih.gov |

Identification of Molecular Targets (e.g., Colchicine Binding Site on Tubulin)

Molecular docking studies have elucidated the specific molecular target of these this compound derivatives. nih.gov These studies indicate that compounds like derivative 9 bind to the colchicine binding site on β-tubulin. nih.gov The colchicine binding site is a well-established target for a class of drugs known as colchicine binding site inhibitors (CBSIs), which are known to destabilize microtubules. mdpi.comnih.gov

The ability of these oxazole derivatives to fit into the colchicine binding pocket explains their mechanism of action in inhibiting tubulin polymerization. nih.gov The oxazole scaffold is a recurring feature in a diverse array of tubulin inhibitors that target this specific site. unipa.itresearchgate.net By occupying this site, the compounds prevent the conformational changes in tubulin necessary for microtubule assembly, leading to the observed anticancer effects. nih.gov

Anti-inflammatory Mechanisms

In addition to their anticancer properties, derivatives of the oxazole scaffold have been investigated for their anti-inflammatory activities. Inflammation is a complex biological response implicated in numerous diseases.

Phosphodiesterase Type 4 (PDE4) Inhibition

Phosphodiesterase type 4 (PDE4) is an enzyme that plays a critical role in the inflammatory process by degrading the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. nih.gov

Research into oxazole-containing compounds has revealed their potential as potent PDE4 inhibitors. nih.govresearchgate.net A series of 4-phenyl-2-oxazole derivatives were designed and synthesized, demonstrating significant inhibitory activity against PDE4B and the ability to block the release of the pro-inflammatory cytokine TNF-α. nih.gov One compound, 5j, exhibited a lower IC₅₀ value against PDE4 than the known PDE4 inhibitor rolipram. nih.gov Furthermore, substituted quinolyl oxazoles have been identified as a novel and highly potent series of PDE4 inhibitors, with the oxazole core, featuring a 4-carboxamide and a 5-aminomethyl group, being a key pharmacophore for this activity. nih.gov Although not directly this compound, this research highlights the potential of the broader phenyloxazole carboxamide scaffold in the development of novel anti-inflammatory agents targeting PDE4.

Table 2: PDE4 Inhibitory Activity of an Oxazole Derivative and Reference Compound

| Compound | PDE4 IC₅₀ (μM) |

| Compound 5j | 1.4 |

| Rolipram | 2.0 |

| Data sourced from Eur J Med Chem. 2020 nih.gov |

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α)

While direct studies extensively detailing the modulation of specific pro-inflammatory cytokines like TNF-α by this compound are not widely documented, research into the broader phenyloxazole class points towards significant anti-inflammatory potential. The primary mechanism identified for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.

A series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives has been synthesized and evaluated for their anti-inflammatory properties. These compounds were identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). nih.gov The selective inhibition of COX-2 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs), as it is the isoform primarily responsible for mediating inflammation and pain, while COX-1 is involved in maintaining the gastric lining. Similarly, studies on 4-arylidene-2-phenyloxazol-5(4H)-one derivatives confirmed their concentration-dependent anti-inflammatory effects, assessed via heat-induced human red blood cell membrane stabilization assays. researchgate.net By inhibiting COX-2, these phenyloxazole derivatives effectively reduce the synthesis of prostaglandins, key mediators that drive inflammation. Although not a direct modulation of TNF-α, this mechanism is a crucial component of the anti-inflammatory cascade. The structural similarity to thiazole (B1198619) derivatives, which have shown TNF-α inhibitory activity, suggests a potential avenue for future investigation into the direct cytokine-modulating effects of phenyloxazoles. wjpmr.com

Role in Gene Regulation and Protein-Protein Interactions

Derivatives of the phenyloxazole core structure have been identified as potent modulators of fundamental processes in gene regulation, including the intricate machinery of microRNA (miRNA) biosynthesis and key signaling pathways that govern cell fate.

A critical interaction in the biogenesis of many microRNAs is the binding of the transactivation response (TAR) RNA-binding protein (TRBP) to the enzyme Dicer. nih.govresearchgate.net This protein-protein interaction is essential for the proper processing of precursor miRNAs (pre-miRNAs) into their mature, functional forms. nih.gov In certain cancers, such as hepatocellular carcinoma (HCC), the TRBP-Dicer complex is aberrantly expressed and plays a role in tumorigenesis. nih.govresearchgate.net

Researchers have identified a phenyloxazole derivative, known as CIB-3b, as a small molecule inhibitor that can physically bind to TRBP and disrupt its interaction with Dicer. nih.govresearchgate.net This disruption alters the activity of Dicer and, consequently, the production of mature miRNAs. researchgate.net The discovery of CIB-3b supports TRBP as a viable therapeutic target in HCC and has spurred further structural optimization. nih.govresearchgate.net

A direct consequence of disrupting the TRBP-Dicer interaction is the altered production of specific miRNAs. One of the most significant findings is the suppression of the oncogenic microRNA, miR-21. nih.gov miR-21 is a well-documented oncomiR, meaning it is overexpressed in many cancers and promotes tumor cell proliferation and survival by downregulating tumor suppressor genes. nih.govwjpmr.com

The phenyloxazole derivative CIB-3b and its optimized successor, a phenylthiazole derivative named CIB-L43, have been shown to effectively suppress the biosynthesis of miR-21. nih.gov By interfering with the processing machinery, these compounds reduce the levels of mature miR-21 in cancer cells. This leads to an increase in the expression of miR-21's target genes, which include important tumor suppressors. nih.gov

The suppression of miR-21 by phenyloxazole-based compounds triggers a cascade of downstream effects on critical cancer-related signaling pathways. Two major pathways inhibited by this mechanism are the AKT and Transforming Growth Factor-β (TGF-β) pathways. nih.gov

By reducing miR-21 levels, the expression of its target tumor suppressor genes, such as PTEN and Smad7, is increased. nih.gov PTEN is a known negative regulator of the pro-survival AKT signaling pathway, while Smad7 inhibits the pro-metastatic TGF-β pathway. Therefore, the phenyloxazole-driven suppression of miR-21 leads to the functional inhibition of both AKT and TGF-β signaling, ultimately reducing cancer cell proliferation and migration. nih.gov The inhibition of TGF-β signaling is a significant therapeutic strategy, as this pathway is known to promote tumor progression and angiogenesis. nih.govmdpi.com

Table 1: Phenyloxazole Derivatives in Gene Regulation

| Compound | Target Interaction | Downstream Effect | Signaling Pathway Inhibited |

|---|---|---|---|

| CIB-3b | TRBP-Dicer | Alters mature miRNA production | Not specified |

| CIB-L43 | TRBP-Dicer | Suppresses oncogenic miR-21 biosynthesis | AKT, TGF-β |

Antimicrobial and Antiprotozoal Activities

The oxazole scaffold is a key feature in many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Derivatives of this compound have been specifically investigated for their potential as antibacterial and antiprotozoal agents.

In the realm of antibacterial research, new amide derivatives synthesized from 4-benzoic acid-5-phenyl oxazole have been evaluated. These compounds were tested for their efficacy against different types of bacteria isolated from clinical settings. researchgate.net The structural modification of the carboxylic acid group into various amides is a common strategy to enhance biological activity, potentially by improving cell wall penetration or interaction with bacterial targets. researchgate.net

For antiprotozoal applications, 2-amino-4-phenyloxazole derivatives have shown significant activity. These compounds were tested in vitro against the protozoa Giardia lamblia and Trichomonas vaginalis. researchgate.net One derivative, 2-amino-4-(p-nitrophenyl)oxazole , was identified as the most potent compound against G. lamblia, displaying an inhibitory concentration (IC₅₀) of 1.89 µM. researchgate.net This indicates that the introduction of an amino group at the 2-position and a substituted phenyl ring at the 4-position of the oxazole core can yield compounds with powerful antiprotozoal effects.

Table 2: Antiprotozoal Activity of 2-Amino-4-phenyloxazole Derivatives

| Compound | Protozoan Target | Activity (IC₅₀) |

|---|

Neuroprotective and Neurochemical Modulation (e.g., Acetylcholinesterase Inhibition)

Derivatives containing the oxazole and the structurally similar benzoxazole (B165842) ring have been a focus of research for neurodegenerative diseases, particularly for their ability to inhibit acetylcholinesterase (AChE). researchgate.netnih.gov AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for Alzheimer's disease.

Based on quantitative structure-activity relationship (QSAR) models, phenyl benzoxazole derivatives have been designed and synthesized as potent AChE inhibitors. researchgate.netnih.gov One of the most potent compounds to emerge from these studies, compound 34 , demonstrated a competitive type of inhibition on AChE with an IC₅₀ value of 0.363 µM. nih.gov This compound also exhibited significant antioxidant properties, which is a desirable secondary characteristic for treating neurodegenerative diseases where oxidative stress is a contributing factor. researchgate.netnih.gov

Furthermore, (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives, which contain an oxazolone (B7731731) core, have been synthesized and evaluated as inhibitors of human acetylcholinesterase (hAChE). nih.gov These compounds were found to be reversible inhibitors of the enzyme, with one of the most potent derivatives showing an IC₅₀ value of 9 µM. nih.gov In vivo studies in mouse models confirmed that this lead compound could significantly improve cognitive function. nih.gov

Table 3: Acetylcholinesterase Inhibitory Activity of Oxazole and Benzoxazole Derivatives

| Compound Class | Lead Compound | Target | Activity (IC₅₀) |

|---|---|---|---|

| Phenyl Benzoxazole Derivative | Compound 34 | AChE | 0.363 µM |

Structure-Activity Relationship (SAR) Driven Drug Design

The systematic investigation of how chemical structure relates to biological activity is fundamental to designing more effective drugs. For this compound derivatives, SAR studies have provided crucial insights for developing compounds with enhanced potency and selectivity.

SAR studies on a series of N,5-diphenyloxazole-2-carboxamides have identified key structural features essential for their activity as inhibitors of tubulin polymerization, a target for anticancer agents. nih.gov Research mimicking the known tubulin inhibitor ABT-751 led to the discovery that the N,5-diphenyloxazole-2-carboxamide scaffold is a critical pharmacophore.

Key findings from these studies include:

The Carboxamide Linker: The amide linkage at the 2-position of the oxazole ring is a crucial component for interacting with the biological target.

The 5-Phenyl Group: The phenyl ring at the 5-position of the oxazole is essential for activity. Modifications to this group can significantly alter potency.

Substituents on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring of the carboxamide moiety are critical for optimizing activity. For example, specific substitutions can lead to enhanced cytotoxicity against cancer cell lines. nih.gov

One compound, compound 9 , which features specific substitutions on the phenyl rings, demonstrated the highest antiproliferative activity against several cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies further suggested that this compound binds to the colchicine binding site of tubulin, leading to cell cycle arrest. nih.gov

Building on SAR insights, researchers employ various optimization strategies to improve the potency and selectivity of lead compounds. For this compound derivatives, these strategies often involve targeted chemical modifications.

For the N,5-diphenyloxazole-2-carboxamides acting as tubulin inhibitors, optimization focused on modifying the substituent pattern on the aromatic rings. This led to the identification of compound 9 as a derivative with not only improved cytotoxicity but also greater selectivity for cancer cells over normal cells compared to the parent compound ABT-751 and the classic drug colchicine. nih.gov

In the development of DGAT-1 inhibitors, lead optimization efforts transformed an initial lead structure into highly potent and orally efficacious 2-phenyl-5-trifluoromethyloxazole-4-carboxamides . nih.gov This was achieved through systematic modifications of the oxazole core and its substituents, enhancing both enzyme inhibition and pharmacokinetic properties, ultimately leading to a compound with demonstrated in vivo efficacy. nih.gov These examples underscore how iterative cycles of design, synthesis, and testing, guided by SAR, can successfully convert initial hits into promising drug candidates.

Table 4: Cytotoxicity of an Optimized N,5-diphenyloxazole-2-carboxamide Derivative

| Compound | Cell Line | Activity (IC₅₀) |

|---|---|---|

| Compound 9 | Hela (Cervical Cancer) | 0.78 µM |

| Compound 9 | A549 (Lung Cancer) | 1.08 µM |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The advancement of 5-phenyloxazole-2-carboxylic acid derivatives is contingent upon the development of robust, scalable, and versatile synthetic strategies. While classical methods like the Robinson-Gabriel synthesis have been foundational, emerging research focuses on improving efficiency, yield, and substrate scope.

Future efforts will likely concentrate on:

One-Pot Reactions: Streamlining multi-step sequences into single-pot procedures to reduce waste, time, and cost. Methodologies like the van Leusen oxazole (B20620) synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde, offer a powerful route to the oxazole core and are amenable to diversification. nih.gov

Catalyst Innovation: Exploring novel catalysts, including metal-free options, to promote cyclization and condensation steps under milder conditions. For instance, TBHP/KI-promoted oxidative cyclization of α-aminoketones presents a facile, metal-free approach.

Flow Chemistry: Implementing continuous flow technologies for safer, more controlled, and scalable production of oxazole intermediates and final compounds. This approach can improve reaction kinetics and minimize the handling of hazardous reagents.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, particularly for condensation and cyclodehydration steps that are often rate-limiting. nih.gov

A comparison of potential synthetic strategies is outlined below.

| Synthesis Strategy | Key Reactants | Advantages | Potential for this compound |

| Van Leusen Reaction | Aldehydes, Tosylmethylisocyanide (TosMIC) | High convergence, mild conditions, good functional group tolerance. nih.gov | Suitable for creating diverse C4 and C5 substituted oxazole derivatives. |

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Well-established, reliable for certain substrates. | Cyclodehydration of N-acyl-α-amino acids can be a key step. researchgate.net |

| Oxidative Cyclization | α-Aminoketones | Metal-free, mild conditions. | Offers an alternative, environmentally benign route to the oxazole core. |

| From Carboxylic Acids | Carboxylic acids, Isocyanoacetates | Direct, avoids pre-activation of the acid, broad scope. | Highly relevant for efficiently producing the target scaffold. |

Exploration of Undiscovered Biological Targets and Mechanisms

While tubulin polymerization is a well-documented target for anticancer derivatives of this compound, the chemical versatility of the oxazole ring suggests a broader range of biological activities. researchgate.netbenthamscience.com Future research should aim to uncover novel molecular targets and elucidate new mechanisms of action.

Key areas for exploration include:

Kinase Inhibition: The oxazole scaffold is present in several known kinase inhibitors. Screening campaigns against panels of cancer-relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) could identify new targets.

Enzyme Inhibition: Beyond tubulin, other enzymes could be targeted. For example, related isoxazole structures have shown potent inhibition of xanthine oxidase. nih.gov Systematic screening against other metabolic or signaling enzymes is warranted.

Protein-Protein Interaction (PPI) Disruption: The scaffold can serve as a template for designing molecules that interfere with disease-relevant PPIs. A phenyloxazole derivative was previously identified as a disruptor of the TRBP-Dicer interaction, highlighting this potential.

Antimicrobial and Antiviral Activity: Oxazole-containing natural products and synthetic compounds have demonstrated a wide range of antimicrobial and antiviral properties. researchgate.netnih.gov Derivatives of this compound could be evaluated against panels of pathogenic bacteria, fungi, and viruses. nih.gov

| Potential Target Class | Example | Rationale for Exploration |

| Cytoskeletal Proteins | Tubulin | Established Target. Derivatives inhibit polymerization at the colchicine (B1669291) binding site, causing G2/M cell cycle arrest. researchgate.net |

| Enzymes | Xanthine Oxidase, Topoisomerase | Related heterocyclic carboxylic acids inhibit these targets. nih.gov |

| Protein-Protein Interactions | TRBP-Dicer | Phenyloxazoles can disrupt critical interactions in miRNA biosynthesis. |

| Pathogen-Specific Targets | Phenyloxazoline Synthase (MbtB) | Key enzymes in microbial pathways could be targeted for new antibiotics. mdpi.com |

Rational Design of Highly Selective and Potent Derivatives through Advanced Computational Methods

To move beyond serendipitous discovery, future drug development will rely heavily on computational chemistry and molecular modeling. These tools can rationalize structure-activity relationships (SAR) and guide the design of next-generation compounds with improved potency and selectivity. benthamscience.com

Future research should integrate:

Molecular Docking: As already demonstrated with the tubulin colchicine site, docking studies are crucial for predicting binding modes and affinities of new derivatives. researchgate.net This can be applied to newly identified targets to understand key interactions and guide modifications. nih.govmdpi.com

Structure-Based Drug Design (SBDD): When high-resolution crystal structures of a target protein are available, SBDD can be used to design ligands that fit precisely into the binding pocket, maximizing potency and selectivity. biointerfaceresearch.com

Pharmacophore Modeling: Creating models based on the essential features of known active compounds to screen virtual libraries for new hits with diverse chemical scaffolds.

In Silico ADMET Prediction: Using computational models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles early in the design phase. This helps prioritize compounds with better drug-like properties and reduces late-stage attrition. biointerfaceresearch.com

Integration with Advanced Drug Delivery Systems and Nanotechnology

The therapeutic potential of potent this compound derivatives can be limited by poor solubility, unfavorable pharmacokinetics, or off-target toxicity. Advanced drug delivery systems and nanotechnology offer solutions to overcome these hurdles. mdpi.com

Emerging avenues include:

Nanoparticle Formulation: Encapsulating active compounds within nanoparticles (e.g., liposomes, polymeric micelles, solid lipid nanoparticles) can improve solubility, enhance circulation time, and enable passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect. nih.gov

Surface Functionalization: The carboxylic acid group on the scaffold is an ideal handle for covalent conjugation to drug delivery systems. nih.gov It can be used to attach targeting ligands (e.g., antibodies, peptides) for active targeting of cancer cells or to link the drug to nanocarriers.

Metal-Organic Frameworks (MOFs): These are highly porous materials constructed from metal ions and organic linkers. Nitrogen-containing heterocyclic ligands and carboxylic acids are common components of bio-MOFs, making them a promising platform for high-capacity drug loading and controlled release of oxazole-based compounds. acs.orgacs.org

Stimuli-Responsive Systems: Designing delivery systems that release the drug only in response to specific triggers within the tumor microenvironment (e.g., low pH, specific enzymes) could significantly enhance therapeutic efficacy while minimizing systemic side effects.

Preclinical and Clinical Translation Potential of Optimized Leads

The ultimate goal of this research is to translate promising laboratory findings into clinical therapies. A critical future direction is the rigorous preclinical evaluation of optimized lead compounds to establish a strong foundation for human trials.

This translational pathway involves:

In Vivo Efficacy Studies: Moving beyond cell culture assays to test lead compounds in relevant animal models of disease (e.g., xenograft mouse models for cancer). These studies are essential to confirm that in vitro potency translates to in vivo activity.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Characterizing how the drug is absorbed, distributed, metabolized, and excreted in animal models. Understanding the PK/PD relationship is crucial for determining appropriate dosing regimens. Some derivatives of related structures are already undergoing preclinical trials. mdpi.com

Toxicity and Safety Pharmacology: Conducting comprehensive toxicology studies to identify any potential adverse effects. Preliminary in vivo studies on related heterocyclic compounds have shown low acute oral toxicity, providing a positive outlook. mdpi.com

Solubility and Formulation Development: Enhancing key physicochemical properties, such as aqueous solubility, is critical for developing a viable drug product. Research has already shown that modifications to the this compound scaffold can improve solubility, a key step toward clinical viability. researchgate.net

Successful navigation of these preclinical steps will be essential to identify candidates with the highest potential for success in future clinical trials.

Q & A

Q. What are the recommended methods for synthesizing 5-Phenyloxazole-2-carboxylic acid in laboratory settings?

The synthesis typically involves cyclocondensation of phenyl-substituted precursors. For example, analogous oxazole derivatives (e.g., 5-methyl-2-phenyloxazole-4-carboxylic acid) are synthesized via cyclization of α-bromo ketones with carboxamide groups under acidic conditions . Key steps include:

- Purification via recrystallization using ethanol/water mixtures.

- Characterization of intermediates using TLC to monitor reaction progress.